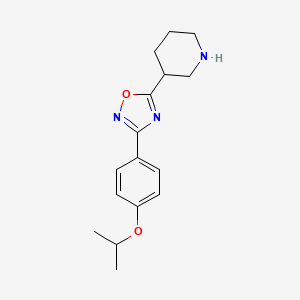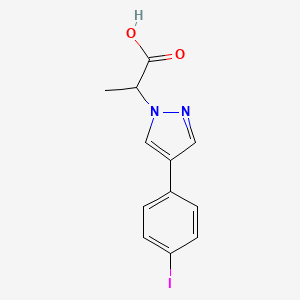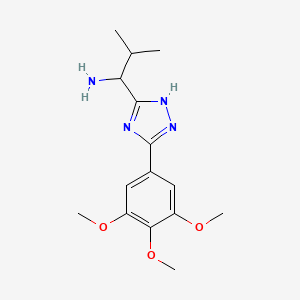
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a complex organic compound that features a triazole ring substituted with a trimethoxyphenyl group and a methylpropanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the trimethoxyphenyl group and the methylpropanamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the side chains.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Evaluated for antioxidant activity.
Uniqueness
2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a trimethoxyphenyl group and a methylpropanamine side chain sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H22N4O3 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
2-methyl-1-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C15H22N4O3/c1-8(2)12(16)15-17-14(18-19-15)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,16H2,1-5H3,(H,17,18,19) |
Clave InChI |
XTJOIVYRTHGUNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
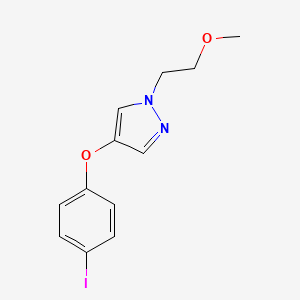
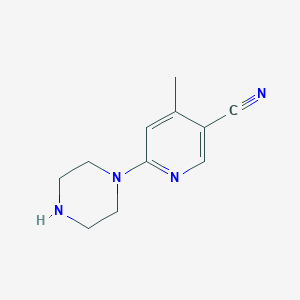


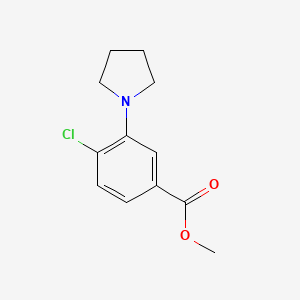
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)


